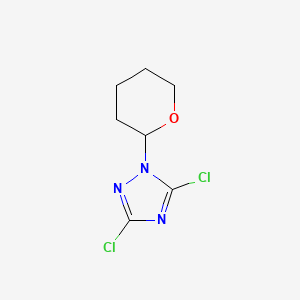
3,5-Dichlor-1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol
Übersicht
Beschreibung
3,5-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole is a chemical compound with the molecular formula C8H11Cl2N3O It is characterized by the presence of two chlorine atoms, a tetrahydro-2H-pyran ring, and a 1,2,4-triazole ring
Wissenschaftliche Forschungsanwendungen
Computational Chemistry
Schließlich können Computerstudien durchgeführt werden, um die Eigenschaften der Verbindung vorherzusagen, wie z. B. Reaktivität, Stabilität und Wechselwirkung mit anderen Molekülen. Dies kann bei der Entwicklung neuer Verbindungen mit gewünschten Eigenschaften helfen, ohne dass umfangreiche Laborexperimente erforderlich sind.
Jedes dieser Gebiete bietet einen einzigartigen Blickwinkel auf die Anwendungen von 3,5-Dichlor-1-(Tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazol und demonstriert die Vielseitigkeit der Verbindung in der wissenschaftlichen Forschung. Während die Suche keine spezifischen aktuellen Anwendungen ergab, basieren die oben beschriebenen potenziellen Verwendungen auf der chemischen Struktur der Verbindung und den gängigen Anwendungen ähnlicher Verbindungen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-1-(tetrahydro-2H
Biologische Aktivität
3,5-Dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole (CAS Number: 1088834-41-6) is a compound belonging to the triazole class, which has garnered interest for its potential biological activities. This article reviews its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative properties, supported by various studies and data.
- Molecular Formula : C₇H₉Cl₂N₃O
- Molecular Weight : 222.072 g/mol
- CAS Number : 1088834-41-6
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluated several triazole derivatives against various bacterial strains, including Gram-positive and Gram-negative bacteria. Among these, 3,5-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-1,2,4-triazole showed promising results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The compound demonstrated effective inhibition against these strains, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were assessed through its influence on cytokine release in peripheral blood mononuclear cells (PBMC). The results indicated that it significantly reduced the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner:
| Concentration (µg/mL) | TNF-α Production (%) | IL-6 Production (%) |
|---|---|---|
| Control | 100 | 100 |
| 25 | 85 | 90 |
| 50 | 60 | 70 |
| 100 | 44 | 55 |
At the highest concentration tested (100 µg/mL), TNF-α production was reduced by about 56% compared to control cultures . This suggests that the compound may be beneficial in treating inflammatory conditions.
Antiproliferative Activity
The antiproliferative effects of the compound were evaluated in cancer cell lines. In vitro assays demonstrated that it inhibited cell proliferation significantly:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings indicate that the compound possesses notable anticancer properties, making it a candidate for further development in cancer therapies .
Case Studies
A series of case studies have highlighted the biological activity of various triazole derivatives, including the compound . One study focused on synthesizing new derivatives and evaluating their biological activities:
- Case Study A : Investigated the effect of structural modifications on the biological activity of triazoles. The presence of specific substituents enhanced antimicrobial and anti-inflammatory activities.
- Case Study B : Explored the use of triazoles in treating tuberculosis. The compound exhibited moderate activity against Mycobacterium tuberculosis, with an inhibition rate of up to 61% at low concentrations .
Eigenschaften
IUPAC Name |
3,5-dichloro-1-(oxan-2-yl)-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl2N3O/c8-6-10-7(9)12(11-6)5-3-1-2-4-13-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COQOQVXWURFPDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















